[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13450380
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O3 |
|---|---|
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11-,12+/m1/s1 |
| Standard InChI Key | IXXNWUBFEFXWLT-NEPJUHHUSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H](C1)NC(=O)OC(C)(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure integrates a piperidine ring substituted at the 3-position with a carbamic acid tert-butyl ester group. The piperidine nitrogen is further acylated by an (S)-2-amino-3-methylbutyryl moiety, introducing chiral centers at both the piperidine and amino acid residues. The stereochemical designation (R)-1-((S)-2-amino...) reflects the absolute configuration of these centers, which critically influence its three-dimensional conformation.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate |
| Molecular Formula | |
| Molecular Weight | 299.41 g/mol |
| Isomeric SMILES | CC(C)C@@HN |
| PubChem CID | 66566326 |
The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Computational models suggest that the stereochemistry at the piperidine C3 and amino acid C2 positions creates a rigid, folded conformation, potentially optimizing interactions with biological targets.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from enantiomerically pure piperidine and amino acid precursors. Key steps include:
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Piperidine Functionalization: Introduction of the carbamate group via reaction with tert-butyl carbamoyl chloride under basic conditions.
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Acylation: Coupling the (S)-2-amino-3-methylbutyric acid to the piperidine nitrogen using peptide coupling agents such as HATU or EDCI.
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Chiral Resolution: Chromatographic separation or crystallography to isolate the desired (R,S)-diastereomer.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Carbamate Formation | tert-Butyl carbamoyl chloride, DIPEA, DCM | 78 |
| Acylation | (S)-2-Amino-3-methylbutyric acid, HATU, DMF | 65 |
| Purification | Chiral HPLC (Chiralpak IA column) | >95% ee |
Optimization of solvent polarity (e.g., dichloromethane vs. dimethylformamide) and base selection (e.g., DIPEA vs. TEA) significantly impacts reaction efficiency.
Biological Activities and Mechanistic Insights
Enzyme Modulation
The tert-butyl carbamate group may confer resistance to enzymatic hydrolysis by esterases, prolonging systemic exposure. Preliminary data on related carbamates indicate inhibitory activity against acetylcholinesterase (), though direct evidence for this compound is lacking.
Analytical Characterization
Spectroscopic Profiling
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NMR: -NMR (400 MHz, CDCl) displays characteristic signals at δ 1.44 (s, 9H, tert-butyl), 3.15–3.45 (m, piperidine H), and 5.21 (br s, NH).
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Mass Spectrometry: ESI-MS exhibits a predominant [M+H] peak at m/z 300.3, consistent with the molecular weight.
Applications in Drug Discovery
Intermediate for Peptidomimetics
The compound’s hybrid structure—combining piperidine rigidity with amino acid flexibility—makes it a versatile scaffold for designing protease inhibitors or GPCR ligands. For example, replacing the tert-butyl group with fluorinated aryl moieties could enhance blood-brain barrier penetration.
Future Directions
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In Vivo Efficacy Studies: Testing in rodent models of anxiety or cognitive impairment.
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Derivatization: Exploring substitutions at the carbamate and acyl positions to optimize pharmacokinetics.
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